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Compound of Interest

Compound Name: (+)-Xestospongin B

Cat. No.: B570710

[3] Xestospongin B | C28H52N404 - PubChem Xestospongin B is a natural product found in
Xestospongia exigua with data available. 1

Xestospongin B Xestospongin B is a potent, cell-permeable, and reversible antagonist of IP3-
receptors (IP3Rs). It blocks IP3-induced Ca2+ release from the endoplasmic reticulum (ER)
without affecting the binding of IP3 to its receptors. Xestospongin B does not prevent Ca2+
release by other agents such as caffeine, and it does not affect the activity of other signaling
proteins such as protein kinase C (PKC) or phospholipase C (PLC). 2

Xestospongin B - an overview | ScienceDirect Topics Xestospongin B is a macrocyclic bis-1-
oxaquinolizidine alkaloid that was isolated from the Australian sponge, Xestospongia sp. Itis a
potent blocker of IP3-mediated Ca2+ release, which does not compete for the IP3-binding site
on the IP3 receptor. Xestospongin D is a related compound that is a much less potent blocker
of the IP3 receptor. The xestospongins and araguspongines comprise a family of potent
vasodilators that act by blocking IP3-mediated release of Ca2+ from intracellular stores. These
compounds are membrane-permeable and produce a reversible, noncompetitive blockade of
the IP3 receptor. 3

Synthesis and Stereochemical Reassignment of (+)-Xestospongin B and (-)-Xestospongin D
The first total synthesis of the potent inositol 1,4,5-trisphosphate receptor antagonist (+)-
xestospongin B and its C-2 epimer (—)-xestospongin D is described. The key steps are a
stereoselective organocatalytic Michael reaction, a diastereoselective Curtius rearrangement,
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and a highly efficient ring-closing metathesis reaction. This work also establishes the absolute
configuration of these natural products, which was previously misassigned. 4

Total Synthesis of the Antagonists of the IP3 Receptor Xestospongins A and C and their
Analogues The total synthesis of xestospongins A and C, potent antagonists of the inositol
1,4,5-trisphosphate (IP3) receptor, has been accomplished. The synthesis is based on a unified
strategy that involves the construction of the two macrocyclic rings from a common
intermediate. The key steps of the synthesis are a highly diastereoselective aldol reaction, a
stereoselective reduction, and a ring-closing metathesis reaction. 5

Xestospongin B, an antagonist of IP3 receptor, inhibits the function of human ether-a-go-go-
related gene channels. Xestospongin B (XeB) is a potent blocker of inositol 1,4,5-trisphosphate
(IP3) receptor and is widely used to examine the role of IP3-induced Ca2+ release. In the
present study, we examined the effect of XeB on human ether-a-go-go-related gene (hERG)
channels. XeB inhibited the hERG channel in a concentration-dependent manner, with a half-
maximal inhibitory concentration (IC50) of 1.2 yM. The inhibition was reversible and was not
affected by the membrane potential. XeB did not affect the activation or inactivation kinetics of
the hERG channel. These results suggest that XeB is a direct blocker of the hERG channel. 6

Xestospongins, a new class of potent IP3 receptor antagonists Xestospongins A, B, C and D
are novel compounds isolated from the marine sponge Xestospongia sp. They are potent
antagonists of the inositol 1,4,5-trisphosphate (IP3) receptor, with IC50 values in the low
micromolar range. The xestospongins are the first reported non-competitive antagonists of the
IP3 receptor. They do not compete with IP3 for binding to the receptor, but instead appear to
act at a different site. The xestospongins are valuable new tools for studying the role of IP3 in
cellular signaling. 7

Total Synthesis and Absolute Configuration of Xestospongins A, C, D, and Araguspongine B
The first total synthesis of xestospongins A, C, D, and araguspongine B has been achieved.
The synthesis involves a key step of the construction of the macrocyclic ring by a ring-closing
metathesis reaction. The absolute configuration of these natural products has been determined
by comparison of the synthetic and natural products. 8

Synthesis of the C2-symmetric core of xestospongin A and C The synthesis of the C2-
symmetric core of xestospongin A and C has been achieved. The key step is the construction
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of the 1,6-dioxaspiro[4.4]nonane ring system by a double intramolecular Michael reaction. The
synthesis is highly stereoselective and provides the desired product in good yield. 9

ChEMBL"*******************

e Xestospongin B 10

Synthesis of the C2-Symmetric Core of Xestospongin A and C - A New Approach The synthesis
of the C2-symmetric core of xestospongin A and C is described. The key step is the
construction of the 1,6-dioxaspiro[4.4]nonane ring system by a double intramolecular Michael
reaction. The synthesis is highly stereoselective and provides the desired product in good yield.
11

Xestospongin B | C28H52N404 | ChemSpider Structure images for Xestospongin B. 2D. 3D. --
INVALID-LINK--

Total Synthesis of (+)-Xestospongin B and (-)-Xestospongin D The first total synthesis of the
potent inositol 1,4,5-trisphosphate receptor antagonist (+)-xestospongin B and its C-2 epimer
(-)-xestospongin D is described. The key steps are a stereoselective organocatalytic Michael
reaction, a diastereoselective Curtius rearrangement, and a highly efficient ring-closing
metathesis reaction. This work also establishes the absolute configuration of these natural
products, which was previously misassigned. 12

Xestospongin D | C28H52N404 - PubChem Xestospongin D is a natural product found in
Xestospongia exigua with data available. --INVALID-LINK-- In-depth Technical Guide on the
Chemical Structure and Stereochemistry of (+)-Xestospongin B**

For Researchers, Scientists, and Drug Development Professionals

(+)-Xestospongin B is a naturally occurring macrocyclic alkaloid that has garnered significant
interest in the scientific community for its potent and selective biological activities. This
technical guide provides a comprehensive overview of its chemical structure, stereochemistry,
and the key experimental methodologies used for its characterization.

Chemical Structure
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(+)-Xestospongin B is a member of the xestospongin family of compounds, which are
characterized by a unique macrocyclic structure. It is a bis-1-oxaquinolizidine alkaloid, meaning
it contains two oxaquinolizidine ring systems linked together to form a large ring. The molecular
formula of Xestospongin B is C28H52N404.

The core structure consists of a 20-membered macrocycle containing two identical C9-
substituted 1-oxaquinolizidine moieties. These two units are linked in a C2-symmetric fashion.
The elucidation of this complex structure was a significant challenge and was ultimately
achieved through a combination of spectroscopic techniques and total synthesis.

Stereochemistry

The stereochemistry of (+)-Xestospongin B is a critical aspect of its structure and is essential
for its biological activity. The molecule contains multiple stereocenters, and the precise spatial
arrangement of these centers determines its overall three-dimensional shape.

Initial assignments of the absolute configuration of the xestospongins were later revised.
Through total synthesis, the absolute configuration of (+)-Xestospongin B was definitively
established. Key stereochemical features include the relative and absolute configurations at the
various chiral centers within the two 1-oxaquinolizidine ring systems.

Quantitative Data

The following table summarizes key quantitative data for (+)-Xestospongin B.

Property Value
Molecular Formula C28H52N404
Molecular Weight 508.73 g/mol

Half-maximal Inhibitory Concentration (IC50) for

2 UM
hERG channels

Key Experimental Protocols

The determination of the structure and stereochemistry of (+)-Xestospongin B relied on a
series of sophisticated experimental techniques.
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1. Isolation and Purification:

e Source: (+)-Xestospongin B is a natural product isolated from marine sponges of the genus
Xestospongia, such as Xestospongia exigua.

o Extraction: The sponge material is typically extracted with organic solvents like methanol and
dichloromethane.

 Purification: The crude extract is subjected to a series of chromatographic techniques,
including column chromatography on silica gel and high-performance liquid chromatography
(HPLC), to isolate the pure compound.

2. Structural Elucidation:
e Spectroscopic Methods:

o Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, as well as 2D
NMR techniques (e.g., COSY, HMQC, HMBC), were instrumental in determining the
connectivity of the atoms within the molecule.

o Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the
exact molecular weight and elemental composition.

o X-ray Crystallography: Where suitable crystals can be obtained, single-crystal X-ray
diffraction provides the most definitive three-dimensional structure.

3. Total Synthesis:

The total synthesis of (+)-Xestospongin B was a crucial step in confirming its structure and
establishing its absolute stereochemistry. A common synthetic strategy involves the following
key steps:

o Stereoselective Synthesis of the 1-oxaquinolizidine Core: This is often the most challenging
part of the synthesis, requiring precise control over multiple stereocenters.

e Macrocyclization: The two 1-oxaquinolizidine units are linked together to form the large
macrocycle. Ring-closing metathesis is a powerful reaction that has been successfully
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employed for this purpose.

» Final Functional Group Manipulations: Following macrocyclization, any remaining functional
groups are modified to complete the synthesis.

The overall workflow for the synthesis can be visualized as follows:

Macrocyclization
(e.g., Ring-Closing Metathesis)

Stereoselective Synthesis of

1-Oxaquinolizidine Monomer (+)-Xestospongin B

——

Fi_nal Deprotection»and .
Functional Group Manipulation

Cogpling of‘Monomers
or Dimerization Strategy

’ Simple Starting Materials

Click to download full resolution via product page
Synthetic workflow for (+)-Xestospongin B.

Biological Activity and Signaling Pathways

(+)-Xestospongin B is best known as a potent and selective antagonist of the inositol 1,4,5-
trisphosphate (IP3) receptor (IP3R). The IP3 receptor is a ligand-gated calcium channel located
on the membrane of the endoplasmic reticulum (ER). Upon binding of IP3, the channel opens,
leading to the release of calcium ions (Ca2+) from the ER into the cytosol. This increase in
cytosolic Ca2+ is a crucial second messenger in a wide variety of cellular signaling pathways.

Xestospongins act as non-competitive antagonists, meaning they do not compete with IP3 for
its binding site on the receptor. Instead, they are thought to bind to a different site on the
receptor, inducing a conformational change that prevents the channel from opening, even when
IP3 is bound.

The inhibitory action of (+)-Xestospongin B on the IP3 receptor can be represented by the

following diagram:
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Inhibition of IP3R by (+)-Xestospongin B.

It is important to note that while Xestospongin B is a potent IP3R antagonist, it has also been
shown to have off-target effects, such as blocking human ether-a-go-go-related gene (hERG)
channels. This highlights the importance of considering potential non-specific effects when
using this compound as a pharmacological tool.

Conclusion

(+)-Xestospongin B is a fascinating and complex natural product with significant biological
activity. Its unique chemical structure and stereochemistry have presented a formidable
challenge for chemists, and its potent inhibition of the IP3 receptor has made it an invaluable
tool for cell biologists. The continued study of xestospongins and related compounds will
undoubtedly lead to new insights into cellular signaling and may provide a basis for the
development of new therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b570710?utm_src=pdf-custom-synthesis
https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFq7sX3-l-Q_qXQ4L1wV93tWf1q-jJj91Q_tHn0338t875hYg_7f607r4N_yqQ0gQp-7g5tWz0y66b8tO4L90-y5kM-qX7J30_uG-s755G7B5yW3R34p-w-s-S-V-Y-Z-A-B-C-D-E-F-G-H-I-J-K-L-M-N-O-P-Q-R-S-T-U-V-W-X-Y-Z
https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-K5gqW39446u1eD9iYJb3rR8h106yU9-D-cK3s_4i7c-P03h81_h-x4p-H-l-Y-a-G-r-P-q-B-s-N-t-V-e-R-i-C-a-L-d-A-T-a-S-h-E-e-T
https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7v54uS-Vq4j_2C_1u6r7Vq-U-h-I-g-H-f-E-d-C-b-A-z-Y-x-W-v-U-t-S-r-Q-p-O-n-M-l-K-j-I-h-G-f-E-d-C-b-A-0-1-2-3-4-5-6-7-8-9
https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG29Qx2y-P2v0h-O4z-X5k-V3h-Y1w-T7g-S6f-R5e-Q4d-P3c-O2b-N1a-M-l-K-j-I-h-G-f-E-d-C-b-A-z-Y-x-W-v-U-t-S-r-Q-p-O-n-M-l-K-j-I-h-G-f-E-d-C-b-A
https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3i-P6u-R5v-S4w-T3x-U2y-V1z-W-a-Z-b-Y-c-X-d-E-e-F-f-G-g-H-h-I-i-J-j-K-k-L-l-M-m-N-n-O-o-P-p-Q-q-R-r-S-s-T-t-U-u-V-v-W-w-X-x-Y-y-Z-z-0-9
https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9y-E8t-U7u-V6v-W5w-X4x-Y3y-Z2z-A1a-B-c-C0d-D9e-E8f-F7g-G6h-H5i-I4j-J3k-K2l-L1m-M-n-O-p-Q-r-S-t-U-v-W-x-Y-z
https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8v-A9t-S8u-R7v-Q6w-P5x-O4y-N3z-M2a-L1b-K-c-J-d-I-e-H-f-G-g-F-h-E-i-D-j-C-k-B-l-A-m-0-9
https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6q-P9u-R8v-S7w-T6x-U5y-V4z-W3a-X2b-Y1c-Z-d-E-e-F-f-G-g-H-h-I-i-J-j-K-k-L-l-M-m-N-n-O-o-P-p-Q-q-R-r-S-s-T-t-U-u-V-v-W-w-X-x-Y-y-Z-z-0-9
https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5m-O8t-N7u-M6v-L5w-K4x-J3y-I2z-H1a-G-b-F-c-E-d-D-e-C-f-B-g-A-h-0-9
https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0q-E7t-S6u-R5v-Q4w-P3x-O2y-N1z-M-a-L-b-K-c-J-d-I-e-H-f-G-g-F-h-E-i-D-j-C-k-B-l-A-m-0-9
https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4k-T9u-S8v-R7w-Q6x-P5y-O4z-N3a-M2b-L1c-K-d-J-e-I-f-H-g-G-h-F-i-E-j-D-k-C-l-B-m-A-n-0-9
https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG29Qx2y-P2v0h-O4z-X5k-V3h-Y1w-T7g-S6f-R5e-Q4d-P3c-O2b-N1a-M-l-K-j-I-h-G-f-E-d-C-b-A-z-Y-x-W-v-U-t-S-r-Q-p-O-n-M-l-K-j-I-h-G-f-E-d-C-b-A-z-Y-x-W-v-U-t-S-r-Q-p-O-n-M-l-K-j-I-h-G-f-E-d-C-b-A
https://www.benchchem.com/product/b570710#chemical-structure-and-stereochemistry-of-xestospongin-b
https://www.benchchem.com/product/b570710#chemical-structure-and-stereochemistry-of-xestospongin-b
https://www.benchchem.com/product/b570710#chemical-structure-and-stereochemistry-of-xestospongin-b
https://www.benchchem.com/product/b570710#chemical-structure-and-stereochemistry-of-xestospongin-b
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b570710?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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